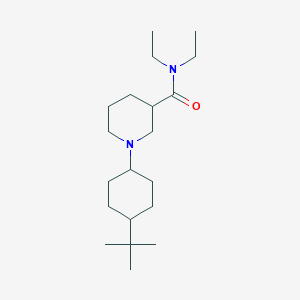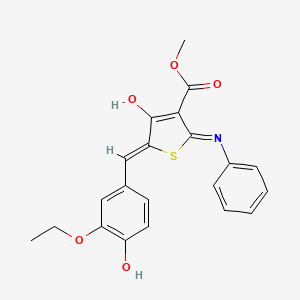
1-(4-tert-butylcyclohexyl)-N,N-diethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylcyclohexyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as Tiletamine, is a dissociative anesthetic drug that is used for veterinary purposes. It was first synthesized in the 1960s and has since been used in a variety of applications, including scientific research.
作用機序
The mechanism of action of Tiletamine is not fully understood, but it is believed to act on the NMDA receptor in the brain. This receptor is involved in the regulation of pain and memory, and is a target for many drugs used in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Tiletamine has been shown to have a number of biochemical and physiological effects, including sedation, analgesia, and muscle relaxation. It has also been shown to reduce inflammation and oxidative stress, which may make it useful in the treatment of a variety of conditions.
実験室実験の利点と制限
One advantage of using Tiletamine in lab experiments is its potency and effectiveness in inducing anesthesia and sedation in animal models. However, its use is limited by its potential for abuse and dependence, as well as its potential for adverse side effects.
将来の方向性
There are several potential future directions for research on Tiletamine, including its use in the treatment of pain and inflammation, its potential for use in the treatment of neurological disorders, and its potential for use in the development of new drugs for these conditions. Additionally, further research is needed to fully understand the mechanism of action of Tiletamine and its potential for abuse and dependence.
合成法
The synthesis of Tiletamine involves the reaction of 1-(4-tert-butylcyclohexyl)piperidine with diethylamine and ethyl chloroformate. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
Tiletamine has been used in a variety of scientific research applications, including studies on the central nervous system, pain management, and anesthesia. It is commonly used in animal models to induce anesthesia and sedation, and has been shown to be effective in reducing pain and inflammation.
特性
IUPAC Name |
1-(4-tert-butylcyclohexyl)-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2O/c1-6-21(7-2)19(23)16-9-8-14-22(15-16)18-12-10-17(11-13-18)20(3,4)5/h16-18H,6-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDVSKIPIJAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2CCC(CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
![1-(4-morpholinyl)-3-(3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6074717.png)

![2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6074719.png)
![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)

![1-(4-chlorobenzyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6074730.png)
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6074737.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
![5-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6074758.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6074777.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074809.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6074823.png)